

3-(Benzyloxy)azetidine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzyloxy)azetidine
hydrochloride

Cat. No.: B1521658

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An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of **3-(Benzyloxy)azetidine Hydrochloride**

Introduction

3-(Benzyloxy)azetidine hydrochloride is a valuable heterocyclic building block prominently featured in medicinal chemistry and drug discovery. As a derivative of azetidine, a saturated four-membered heterocycle, it provides a rigid scaffold that can introduce unique three-dimensional character into molecular designs. The benzyloxy group at the 3-position offers a versatile handle for further chemical modification while influencing the molecule's physicochemical properties. This guide provides an in-depth examination of its chemical structure, a logical synthetic pathway, and a comprehensive suite of analytical methodologies for its characterization and quality control, tailored for researchers and drug development professionals.

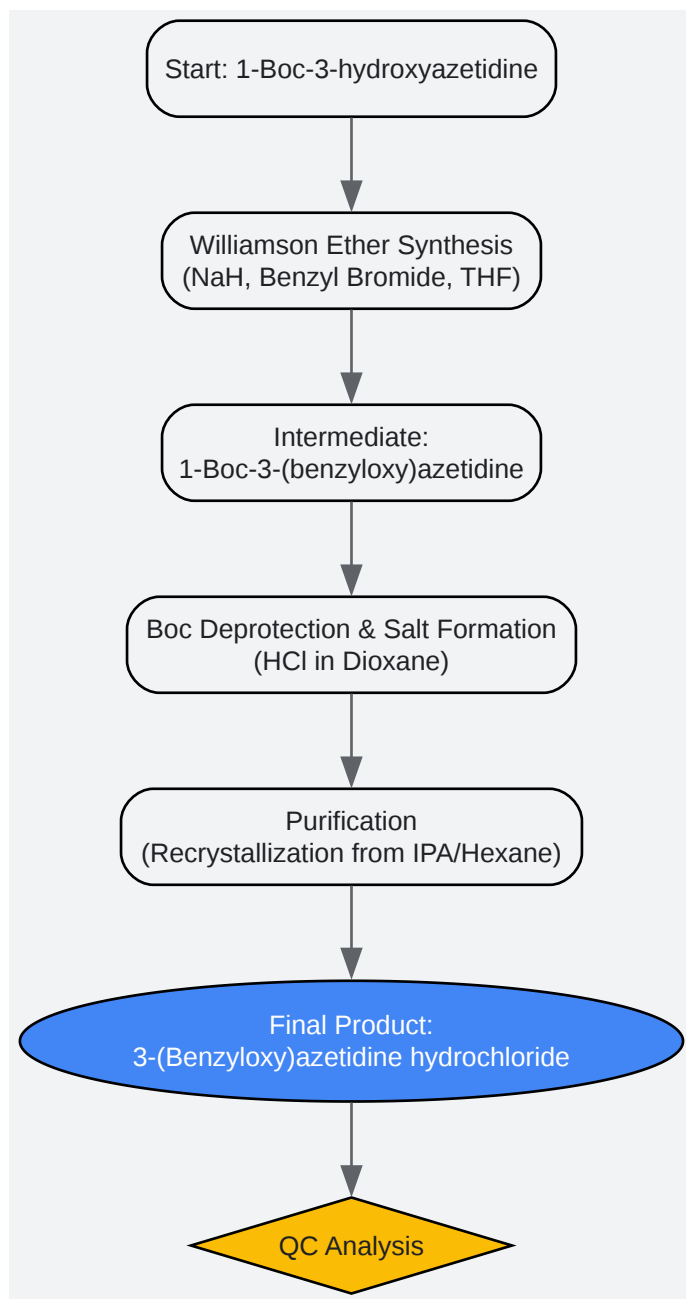
Molecular Profile and Physicochemical Properties

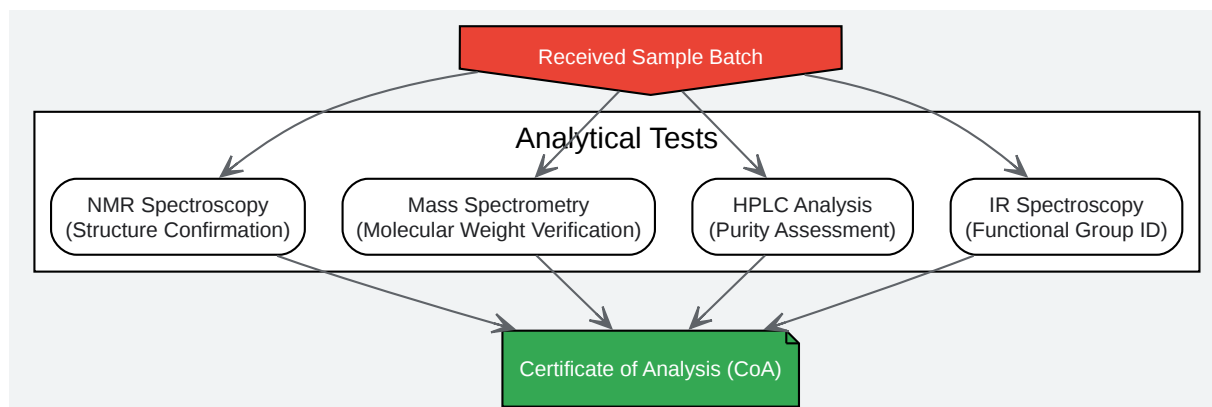
A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. These properties govern its handling, reactivity, and application in synthetic chemistry.

Chemical Structure and Nomenclature

The structure consists of a central azetidine ring, which is protonated and forms a salt with a chloride anion. An ether linkage connects the 3-position of the azetidine ring to a benzyl group.

Systematic IUPAC Name: 3-(Benzyloxy)azetidin-1-ium chloride





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- To cite this document: BenchChem. [3-(Benzyloxy)azetidine hydrochloride chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521658#3-benzyloxy-azetidine-hydrochloride-chemical-structure-and-analysis\]](https://www.benchchem.com/product/b1521658#3-benzyloxy-azetidine-hydrochloride-chemical-structure-and-analysis)

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